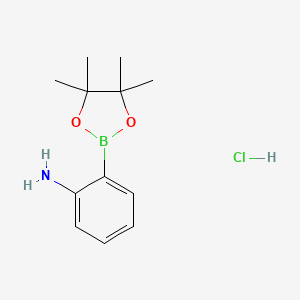
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilinhydrochlorid
Übersicht
Beschreibung
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H19BClNO2 . It is also known by other names such as 2-Aminophenylboronic acid, pinacol ester, HCl, and 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride consists of a boron atom bonded to an oxygen atom and a carbon atom, which is part of a larger organic structure . The InChI key for this compound is XWILEMYKORLIPW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is 255.55 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of this compound is 255.1197367 g/mol .Wissenschaftliche Forschungsanwendungen
Organische Synthese: Suzuki-Miyaura-Kreuzkupplung
Eine der prominentesten Anwendungen von 2-Aminophenylboronsäure-Pinacolester, HCl ist die Suzuki-Miyaura-Kreuzkupplungsreaktion . Diese Reaktion ist ein Eckpfeiler in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Verbindung fungiert als Borreagens und bietet einen stabilen und reaktiven Partner für den palladiumkatalysierten Kupplungsprozess. Diese Methode ist aufgrund ihrer milden Reaktionsbedingungen und Toleranz gegenüber verschiedenen funktionellen Gruppen weit verbreitet.
Medizinische Chemie: Synthese von bioaktiven Molekülen
In der medizinischen Chemie wird diese Verbindung zur Synthese komplexer bioaktiver Moleküle verwendet. So ist sie beispielsweise an der Herstellung von Indolo[3,4-cd]benzazepinen über Pictet-Spengler-artige Cyclisierungen beteiligt . Diese Verbindungen sind aufgrund ihrer potenziellen therapeutischen Eigenschaften von großem pharmakologischem Interesse.
Materialwissenschaften: Copolymersynthese
Die Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Synthese neuartiger Copolymere. Diese Copolymere basieren auf Benzothiadiazol- und elektronenreichen Arene-Einheiten, die für die Entwicklung von Materialien mit einzigartigen optischen und elektrochemischen Eigenschaften wichtig sind .
Katalyse: Protodeboronierung
In der Katalyse wird 2-Aminophenylboronsäure-Pinacolester, HCl bei der Protodeboronierung von Pinacolboronsäureestern verwendet. Dieser Prozess ist Teil einer formalen anti-Markovnikov-Hydromethylierung von Alkenen, die eine wertvolle Transformation bei der Synthese verschiedener organischer Verbindungen darstellt .
Analytische Chemie: Quantitative NMR-Analyse
Analytische Chemiker verwenden Derivate dieser Verbindung, wie z. B. 2-Chlor-4,4,5,5-Tetramethyl-1,3,2-dioxaphospholan, für die quantitative NMR-Analyse von Hydroxylgruppen in komplexen Molekülen wie Ligninen . Diese Anwendung unterstreicht die Nützlichkeit der Verbindung für präzise analytische Messungen.
Arzneimittelforschung: Antimikrobielle Wirkstoffe
Die Verbindung ist auch ein Reaktant bei der Synthese von antimikrobiellen amphiphilen Arylpeptidomimetika . Dies ist eine Klasse von Verbindungen, die die Struktur von Peptiden nachahmen und als neue antimikrobielle Wirkstoffe potenziell in Frage kommen, um dem wachsenden Problem der Antibiotikaresistenz entgegenzuwirken.
Chemische Biologie: Elektrophile Substitutionsreaktionen
In der chemischen Biologie wird 2-Aminophenylboronsäure-Pinacolester, HCl für intramolekulare elektrophile Substitutionsreaktionen zur Synthese von Pyridochinazolinen und Benzo[h]naphthyridinen verwendet . Diese heterocyclischen Verbindungen sind aufgrund ihrer vielfältigen biologischen Aktivitäten von Interesse.
Umweltchemie: Anwendungen von Boronsäureestern
Schließlich ist in der Umweltchemie die Boronsäureesterfunktionalität der Verbindung entscheidend für metallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen, wie z. B. die Suzuki-Miyaura-Reaktion, die bei der Synthese von umweltfreundlichen Reagenzien eingesetzt wird .
Wirkmechanismus
Target of Action
Similar compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents in organic synthesis reactions, suggesting that the compound might interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
Similar compounds are known to participate in borylation reactions , which involve the addition of a boron atom to organic molecules. This suggests that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride might interact with its targets by transferring a boron atom to them.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it might be well-absorbed and distributed in the body.
Action Environment
The action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and may hydrolyze in a humid environment . Therefore, it should be stored in a dry place. Additionally, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals.
Eigenschaften
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14;/h5-8H,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILEMYKORLIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656947 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393877-09-3 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



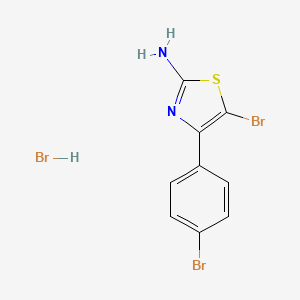

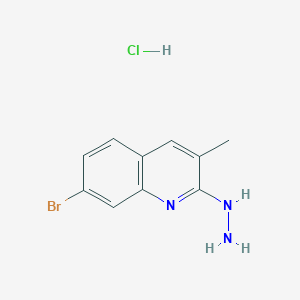

![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)
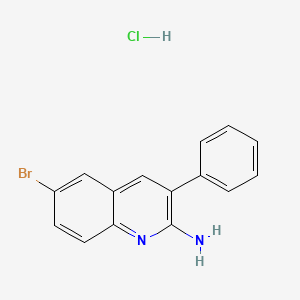
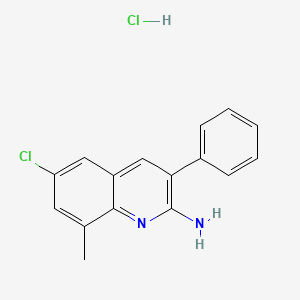
![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)
![2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1519715.png)
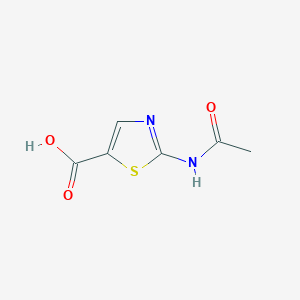

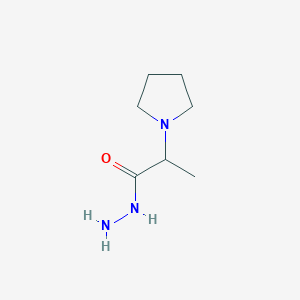
![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)
